N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide is a synthetic benzamide derivative characterized by a 3-methylbenzoyl group linked to a substituted piperidine moiety via a methylene bridge.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-5-4-6-17(13-15)19(22)20-14-16-9-11-21(12-10-16)18-7-2-3-8-18/h4-6,13,16,18H,2-3,7-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTAJYHGDQQJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from cyclopentanone and ammonia, followed by reduction and cyclization.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction. This involves the reaction of the piperidine derivative with 3-methylbenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure features two critical regions for comparison:
- Benzamide substituents : The 3-methyl group on the benzoyl ring.
- Piperidine modifications : A cyclopentyl group at the piperidine nitrogen and a methylene bridge to the benzamide.
Key analogs and their structural differences include:
Key Observations :
Yield Comparison :
Challenges : Steric hindrance from the cyclopentyl group may reduce reaction efficiency compared to less bulky amines.
Physicochemical Properties
Melting Points :
- The target compound’s melting point is unreported, but analogs provide context: 3-Methylbenzamide derivatives with rigid backbones (e.g., ’s imidazolidinone analog) exhibit higher melting points (220–221°C) due to crystallinity . Less polar derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide melt at 81–83°C , suggesting the target compound may have intermediate values depending on crystallinity.
Solubility :
- The cyclopentyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ’s compound), which benefit from H-bonding.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide, a compound with potential pharmacological significance, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, presenting a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of benzamides. Its structure is characterized by a piperidine ring fused with a cyclopentane moiety, which contributes to its biological activity. The compound's molecular formula is CHNO, indicating the presence of both nitrogen and oxygen functional groups that may play critical roles in its interactions with biological targets.
Research indicates that this compound exhibits activity through several mechanisms:
- Receptor Binding : The compound has shown affinity for various receptors, including dopamine and serotonin receptors. Its interaction with these receptors may contribute to its psychoactive effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels in the synaptic cleft.
Antimicrobial Activity
A significant aspect of this compound is its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits:
- Antifungal Activity : It has shown promising results against various fungal strains, with inhibition rates comparable to established antifungal agents. For instance, in a study evaluating its efficacy against Candida albicans, the compound achieved an inhibition rate of 70% at concentrations of 50 mg/L .
| Compound | Target Organism | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| N-(cyclopentylpiperidin-4-yl)methyl-3-methylbenzamide | Candida albicans | 70 | 50 |
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. Research indicates that it exhibits lethal effects on various agricultural pests:
- Insecticidal Assays : In tests against Mythimna separate, it demonstrated a mortality rate of 70% at a concentration of 500 mg/L, outperforming several control compounds .
| Compound | Target Insect | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|---|
| N-(cyclopentylpiperidin-4-yl)methyl-3-methylbenzamide | Mythimna separate | 70 | 500 |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Neurological Disorders : A study focused on the compound's effects on models of anxiety and depression showed significant behavioral improvements in treated subjects compared to controls, suggesting its potential as an anxiolytic agent.
- Cancer Research : Preliminary findings indicate that the compound may inhibit tumor cell proliferation in vitro. Further studies are required to elucidate its mechanism and efficacy in vivo.
Q & A
Q. What are the key considerations for designing a synthetic route for N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzamide?
A robust synthetic route requires selecting appropriate coupling reagents, protecting groups, and reaction sequences. For example, amide bond formation between the piperidine and benzamide moieties can be achieved using coupling agents like HBTU or BOP in THF, with Et3N as a base (yields ~39–70%) . Solvent choice (e.g., THF vs. DMF) and temperature (room temperature vs. reflux) significantly impact reaction efficiency. Purification via silica gel chromatography or crystallization is critical for isolating high-purity intermediates .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Combined spectroscopic and analytical techniques are essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.2–8.0 ppm), piperidine methylene groups (δ 2.3–3.2 ppm), and cyclopentyl protons (δ 1.5–2.0 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]<sup>+</sup>) confirm the target molecular weight .
- Elemental analysis : Validate empirical formulas (e.g., C30H39Cl2N3O3·1.5 H2O) .
Q. What solvent systems are optimal for intermediates in this synthesis?
Polar aprotic solvents like THF or DMF enhance solubility of intermediates. For example, THF improves reaction homogeneity during amide coupling, while DMF facilitates nucleophilic substitutions . Post-reaction workup often involves extraction with ethyl acetate or dichloromethane and aqueous washes to remove unreacted reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclopentyl-piperidine coupling?
Systematic optimization using factorial design is recommended:
- Variables : Temperature (0–50°C), solvent ratio (THF:H2O), and stoichiometry (1:1 to 1:2.5).
- Response surface methodology (RSM) : Identifies optimal conditions by analyzing interactions between variables .
- Case study : Adjusting stoichiometry to 1:1.5 (amine:acyl chloride) increased yields from 48% to 70% in analogous piperidine-benzamide couplings .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected <sup>13</sup>C NMR shifts)?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).
- Variable temperature (VT) NMR : Detects conformational dynamics (e.g., hindered rotation in benzamide groups) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts .
Q. What computational tools aid in predicting reaction pathways for scale-up synthesis?
- Quantum chemical software (Gaussian, ORCA) : Models transition states and activation energies for key steps (e.g., cyclopentyl-piperidine ring formation) .
- ICReDD’s reaction path search : Integrates computational and experimental data to prioritize high-yield pathways .
Q. How can byproduct formation during amide coupling be minimized?
- Reagent selection : Replace HBTU with T3P® (propylphosphonic anhydride) to reduce racemization .
- Low-temperature reactions : Conduct couplings at 0–5°C to suppress side reactions (e.g., over-activation of carboxylic acids) .
- In situ monitoring (FTIR, HPLC) : Detects intermediates early to adjust reaction parameters .
Q. What strategies validate the biological relevance of structural modifications (e.g., cyclopentyl vs. cyclohexyl groups)?
- SAR studies : Compare analogs’ binding affinity (e.g., kinase inhibition assays) to identify critical substituents.
- Molecular docking (AutoDock, Schrödinger) : Predicts interactions with target proteins (e.g., Akt kinase) .
- Metabolic stability assays : Assess trifluoromethyl or cyclopentyl groups’ impact on half-life in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
